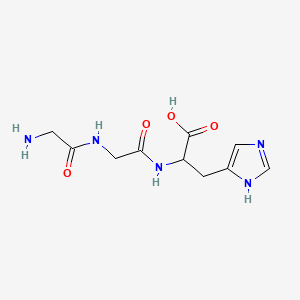

Glycylglycyl-L-histidine

Description

Contextualization within Peptide Chemistry and Bioinorganic Systems

Glycylglycyl-L-histidine is a simple tripeptide composed of two glycine (B1666218) residues and a C-terminal L-histidine residue. From a peptide chemistry perspective, its synthesis and primary structure are straightforward. However, its significance burgeons in the field of bioinorganic chemistry, which lies at the intersection of inorganic chemistry and biology. This field investigates the roles of metal ions in biological processes. The imidazole (B134444) side chain of the histidine residue in GGH is a potent ligand for transition metal ions, making the tripeptide an excellent platform for studying metal-peptide interactions.

The coordination chemistry of this compound is rich and highly dependent on factors such as pH and the nature of the metal ion. In aqueous solutions, the peptide can present multiple potential binding sites for a metal ion, including the N-terminal amino group, the amide nitrogens of the peptide backbone, the imidazole nitrogen atoms of the histidine residue, and the C-terminal carboxylate group. This versatility allows GGH to form a variety of complex species with metal ions like copper(II) and nickel(II). nih.govcapes.gov.br The study of these complexes, including their formation, structure, and thermodynamics, provides crucial insights into how proteins in biological systems can bind and transport metal ions.

Significance as a Model System for Biological Metal-Binding

The primary significance of this compound in academic research stems from its role as a model system, most notably for the primary copper(II)-binding site on human serum albumin (HSA). rsc.orgresearchgate.net Human serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of various substances, including copper. The specific copper(II)-binding site on HSA is located at its N-terminus and involves the α-amino group, the first two peptide nitrogens, and the imidazole nitrogen of the histidine residue at the third position (Asp-Ala-His-).

Researchers synthesized this compound to mimic this N-terminal binding domain. cdnsciencepub.comcdnsciencepub.com Studies revealed that GGH binds Cu(II) in a square-planar geometry involving the terminal amino nitrogen, two deprotonated amide nitrogens, and an imidazole nitrogen, closely replicating the coordination environment in HSA. nih.govcdnsciencepub.com This mimicry allows for detailed thermodynamic and spectroscopic investigations that would be far more complex to perform on the large albumin protein itself. rsc.org By studying the GGH-Cu(II) complex, scientists can infer valuable information about the stability, kinetics, and mechanism of copper binding and exchange in physiological contexts. acs.org

The utility of GGH as a model extends to the study of nickel(II) binding as well. While the primary physiological carrier for nickel is also believed to be albumin, the binding characteristics differ. Research on the Ni(II)-GGH system, in comparison to its copper counterpart and to albumin itself, has helped to elucidate the specific role of the histidine residue in conferring binding affinity and specificity. For instance, studies on a similar peptide where the histidine is replaced by tyrosine, mimicking dog serum albumin, showed a significantly lower affinity for nickel, underscoring the critical role of the histidine residue. nih.gov

Historical Trajectory and Key Milestones in Research

The investigation of simple peptides as models for metal-binding sites in proteins began to gain significant traction in the mid-20th century. The synthesis and study of histidine-containing peptides, including this compound, emerged from this broader effort.

A pivotal moment in the history of GGH research was its identification as a suitable model for the copper-transport site of human serum albumin. In the 1970s , researchers, notably Bibudhendra Sarkar and his colleagues, designed and synthesized this compound and its derivatives to systematically investigate the molecular details of copper binding to albumin. rsc.orgcdnsciencepub.com Their work involved extensive potentiometric and spectroscopic studies to determine the species present in solution at different pH values and to calculate their stability constants. acs.org A 1974 paper by Yokoyama, Aiba, and Tanaka also contributed to the understanding of the acid dissociation constants and metal complex formation of several histidine-containing peptides, including GGH. capes.gov.broup.comdeepdyve.com

Throughout the 1980s , research continued to refine the understanding of GGH's coordination chemistry. A 1983 publication detailed the preparation and characterization of a cobalt(III) complex of GGH. acs.org The interactions of GGH with both copper(II) and nickel(II) were further explored, solidifying its status as a valuable albumin model. acs.orgacs.org These studies often involved comparing the thermodynamic and kinetic properties of the metal-peptide complexes with those of the native protein. scispace.com

The 1990s and beyond have seen the application of more advanced analytical techniques to study GGH and its metal complexes. Kinetic and thermodynamic studies continued to provide deeper insights into the mechanisms of metal ion exchange. nih.gov The fundamental knowledge gained from studying GGH has also informed the design of novel peptides and therapeutic agents. While GGH itself is a model compound, the principles of metal coordination derived from its study are broadly applicable in the design of chelating agents and other bio-inspired molecules.

The following tables present a selection of research findings on the metal-binding properties of this compound.

Table 1: Protonation Constants of this compound

This table shows the negative logarithm of the acid dissociation constants (pKa) for the ionizable groups of this compound, which include the carboxyl, imidazole, and amino groups. These values are fundamental for understanding which forms of the peptide are present at a given pH.

| Ionizable Group | pKa Value |

| Carboxyl | ~2.80 |

| Imidazole | ~6.82 |

| Amino | ~8.06 |

| Data sourced from studies conducted at 25°C and an ionic strength of 0.1 mol dm⁻³. nih.gov |

Table 2: Stability Constants of Metal-GGH Complexes

| Metal Ion | Complex Species | log β | pH Range of Predominance |

| Copper(II) | [CuLH]²⁺ | - | Acidic |

| [CuL]⁺ | - | Near Neutral | |

| [CuLH₋₁] | - | Neutral to Alkaline | |

| [CuLH₋₂]⁻ | - | > pH 7 | |

| Nickel(II) | [NiLH]²⁺ | 11.33 | Acidic |

| [NiL]⁺ | 4.74 | Near Neutral | |

| [NiLH₋₂]⁻ | -6.93 | > pH 8 | |

| Data compiled from various studies. nih.gov The notation LH represents the protonated ligand, while LH₋ₓ indicates the loss of 'x' protons upon complexation. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93404-95-6 |

|---|---|

Molecular Formula |

C10H15N5O4 |

Molecular Weight |

269.26 g/mol |

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |

InChI Key |

PDAWDNVHMUKWJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Glycylglycyl L Histidine

Classical Solution-Phase Synthesis Approaches

Solution-phase synthesis, a traditional method for peptide production, involves the sequential coupling of amino acids in a homogenous solvent system. This approach allows for the purification of intermediates at each step, ensuring high-purity final products.

Strategies for Peptide Bond Formation

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is a condensation reaction that results in the elimination of a water molecule. khanacademy.orgyoutube.com To facilitate this reaction, the carboxyl group is typically activated. Common methods for peptide bond formation include:

Carbodiimide (B86325) Method: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are frequently used to activate the carboxyl group of an N-protected amino acid. The activated species then readily reacts with the amino group of another amino acid to form the peptide bond.

Active Ester Method: The carboxyl group can be converted into an active ester, for example, a p-nitrophenyl ester or an N-hydroxysuccinimide ester. These esters are more reactive towards nucleophilic attack by the amino group of the incoming amino acid.

Azide Method: This method involves the conversion of a C-terminal protected peptide hydrazide to an azide, which then couples with the N-terminal amino acid. This strategy is known to minimize the risk of racemization. pageplace.de

Application of Protecting Group Chemistry

To prevent unwanted side reactions and ensure the correct sequence of amino acids, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. nih.govorganic-chemistry.org For the synthesis of Glycylglycyl-L-histidine, this involves protecting the α-amino group of glycine (B1666218) and the imidazole (B134444) side chain of histidine.

α-Amino Protection: The most common protecting groups for the α-amino function are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.net The Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed by treatment with a secondary amine, such as piperidine. organic-chemistry.orgnih.gov

Table 1: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| α-Amino Group | tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) |

| α-Amino Group | 9-fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Histidine Side Chain (Imidazole) | Trityl | Trt | Acidic |

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers a more rapid and automatable alternative to solution-phase synthesis. nih.govbachem.comluxembourg-bio.com In SPPS, the C-terminal amino acid is covalently attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. bachem.comscielo.br

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (commonly Fmoc) from the resin-bound amino acid.

Washing: Removal of excess reagents and by-products by washing the resin with appropriate solvents.

Coupling: Addition of the next Nα-protected and carboxyl-activated amino acid.

Washing: Removal of unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid. bachem.com Trityl chloride resin is a useful support for SPPS as it allows for the cleavage of the peptide under mild acidic conditions. scielo.br

Enzymatic Synthesis Pathways

Enzymatic synthesis of peptides offers several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of protecting groups. While the primary biological synthesis of histidine is from histidinol, catalyzed by histidine decarboxylase, enzymes can also be employed for peptide bond formation. nih.govfrontiersin.org For instance, γ-glutamyltranspeptidase has been used to synthesize γ-glutamyl-L-histidine from L-glutamine and L-histidine. researchgate.net The enzymatic crosslinking of histidine side chains is also a known process in the biosynthesis of some natural peptide products. rsc.org

Purity Assessment Methodologies for Synthesized this compound

The purity of a synthesized peptide is crucial for its intended application. gencefebio.com Several analytical techniques are employed to assess the purity of synthetic peptides and identify any impurities, which can include truncated sequences, deletion sequences, or products with incomplete deprotection. almacgroup.comjpt.com

Chromatographic Techniques (e.g., Thin-Layer Chromatography)

Chromatography is a fundamental technique for the separation and analysis of mixtures. iitg.ac.in

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and assessing the purity of the final product. springernature.com In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. iitg.ac.in The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. The separated components appear as spots, and their retention factor (Rf) values can be calculated. TLC can be used for peptide mapping and can detect specific amino acids using various staining agents. springernature.comresearchgate.net

Other chromatographic techniques commonly used for peptide purity analysis include High-Performance Liquid Chromatography (HPLC), which offers higher resolution and sensitivity than TLC. springernature.comnih.gov Chiral chromatography can be used to determine the enantiomeric purity of the synthesized peptide. nih.govnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Glycine |

| L-histidine |

| N,N'-dicyclohexylcarbodiimide |

| Diisopropylcarbodiimide |

| p-nitrophenyl ester |

| N-hydroxysuccinimide |

| tert-butyloxycarbonyl |

| 9-fluorenylmethyloxycarbonyl |

| Trifluoroacetic acid |

| Piperidine |

| Trityl |

| Tosyl |

| L-glutamine |

| γ-glutamyl-L-histidine |

Electrophoretic Methods (e.g., Paper Electrophoresis, High-Voltage Electrophoresis)

Electrophoretic techniques are utilized for the separation and analysis of charged molecules like this compound based on their migration in an electric field. juniata.eduijrpr.com The separation relies on the charge-to-mass ratio of the molecule. slideshare.netcdn-website.com The tripeptide this compound possesses ionizable groups—the N-terminal α-amino group, the C-terminal α-carboxyl group, and the imidazole side chain of histidine—which means its net charge is dependent on the pH of the surrounding buffer.

In Paper Electrophoresis , a strip of filter paper is saturated with a buffer solution, and the sample is applied to the paper. slideshare.net When a voltage is applied, the charged molecules migrate towards the electrode with the opposite charge. juniata.educolumbia.eduHigh-Voltage Electrophoresis is a variation that uses higher voltages (e.g., >200V/cm) to achieve faster and more distinct separations, which is particularly effective for small molecules like amino acids and peptides. jsscacs.edu.in

The direction of migration for this compound is determined by the buffer's pH relative to the peptide's isoelectric point (pI).

At a pH below its pI, the peptide will have a net positive charge and migrate towards the cathode (negative electrode).

At a pH above its pI, the peptide will carry a net negative charge and move towards the anode (positive electrode).

At a pH equal to its pI, the peptide will have no net charge and will not migrate significantly in the electric field.

This principle allows for the separation of this compound from other molecules with different pI values in a mixture. columbia.edunih.gov

| Condition | Net Charge of this compound | Direction of Migration |

|---|---|---|

| Buffer pH < pI | Positive (+) | Towards Cathode (-) |

| Buffer pH > pI | Negative (-) | Towards Anode (+) |

| Buffer pH = pI | Neutral (0) | No significant migration |

Quantitative Amino Acid Analysis

Quantitative Amino Acid Analysis (AAA) is a method used to determine the net peptide content and verify the amino acid composition of a peptide sample. biosynth.comcreative-peptides.com For this compound, this process confirms the presence of glycine and histidine in the correct stoichiometric ratio.

The procedure typically involves two main steps:

Hydrolysis: The peptide bonds of this compound are broken down by acid hydrolysis (commonly using 6 M hydrochloric acid in the vapor phase at high temperatures) to release the constituent amino acids. hitachi-hightech.com This process should ideally yield two molecules of glycine and one molecule of L-histidine for every one molecule of the tripeptide.

Quantification: The resulting mixture of free amino acids is then separated, identified, and quantified. Modern amino acid analyzers often use ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC). nih.govhitachi-hightech.com The separated amino acids are derivatized, typically post-column with ninhydrin (B49086) or pre-column with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC), to form colored or fluorescent compounds that can be detected and quantified. univ-rennes1.fr

By comparing the measured molar amounts of glycine and histidine to a known standard, the precise amount and purity of the original this compound peptide in the sample can be calculated. biosynth.comcreative-peptides.com

| Constituent Amino Acid | Expected Molar Ratio after Hydrolysis |

|---|---|

| Glycine (Gly) | 2 |

| L-Histidine (His) | 1 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like oxygen) in a sample. creative-peptides.com This method serves as a crucial quality control step to verify the empirical formula of a synthesized peptide like this compound and to assess its purity. biosynth.com

The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The experimental percentages of each element are then compared to the theoretical values calculated from the molecular formula of the compound. For this compound (C₁₀H₁₅N₅O₄), the theoretical elemental composition provides a benchmark for purity. uhasselt.benih.gov A close correlation between the experimental and theoretical values confirms the identity and compositional integrity of the peptide.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 44.60% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 5.62% |

| Nitrogen | N | 14.007 | 5 | 70.035 | 26.01% |

| Oxygen | O | 15.999 | 4 | 63.996 | 23.77% |

| Total | 269.261 | 100.00% |

Chemical Derivatization and Analog Generation

Chemical modification of the C-terminus of this compound can be performed to generate analogs with altered properties. One such modification is the synthesis of the N-methyl amide derivative. This involves converting the C-terminal carboxylic acid group (-COOH) into an N-methyl amide group (-CONHCH₃).

The synthesis is typically achieved through a peptide coupling reaction. The C-terminal carboxyl group of the protected this compound is first activated using a coupling reagent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC). This activated intermediate is then reacted with methylamine (B109427) (CH₃NH₂) to form the amide bond. This modification neutralizes the negative charge at the C-terminus, which can influence the peptide's solubility, membrane permeability, and stability against carboxypeptidases.

| Property | This compound | This compound-N-methyl amide |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₄ | C₁₁H₁₈N₆O₃ |

| C-Terminal Group | Carboxylic Acid (-COOH) | N-Methyl Amide (-CONHCH₃) |

| Charge at Neutral pH | Zwitterionic | Net Positive Charge |

Beyond N-methyl amidation, various other modifications can be introduced at both the C-terminal and N-terminal ends of this compound to generate a diverse range of analogs for structure-activity relationship studies.

C-Terminal Modifications:

Amidation: The C-terminal carboxyl group can be converted to a primary amide (-CONH₂). nih.gov This is a common modification in naturally occurring peptides and serves to neutralize the negative charge, potentially increasing biological half-life by conferring resistance to certain proteases.

Esterification: The carboxyl group can be converted to various esters (e.g., methyl, ethyl, or benzyl (B1604629) esters). This modification also neutralizes the negative charge and can be used to temporarily protect the C-terminus during the synthesis of more complex peptide structures.

N-Terminal Modifications:

Acetylation: The N-terminal α-amino group can be acetylated by reaction with a reagent like acetic anhydride. nih.gov N-terminal acetylation is a widespread protein modification that neutralizes the positive charge of the N-terminus. nih.gov This change can increase the peptide's hydrophobicity and often enhances its stability by preventing degradation by aminopeptidases. nih.govresearchgate.net

Attachment of Reporter Groups: For analytical or functional studies, various reporter groups can be attached to the N-terminus. These include biotin (B1667282) for affinity purification or detection, and fluorescent dyes (fluorophores) for imaging and quantification assays.

Coordination Chemistry and Metal Ion Interactions of Glycylglycyl L Histidine

Fundamental Principles of Metal-Peptide Chelation

The interaction between a metal ion and a peptide like Glycylglycyl-L-histidine is a classic example of chelation, where a single ligand binds to a central metal ion at multiple points. This process is governed by the availability of electron-donating groups on the peptide, which act as ligands, and the electronic properties of the metal ion. The stability and structure of the resulting complex are dictated by the nature of these ligating sites and the formation of stable chelate rings.

The this compound molecule possesses several functional groups capable of coordinating with a metal ion. The primary binding sites are the nitrogen atoms located along the peptide backbone and on the histidine side chain. ustc.edu.cnnih.govresearchgate.net

Identification of Key Ligating Sites

Imidazole (B134444) Nitrogen of L-Histidine Residue:The imidazole ring of the L-histidine residue provides a third type of nitrogen donor.ustc.edu.cnnih.govresearchgate.netresearchgate.netSpecifically, the Nδ (or N-3) atom of the imidazole ring is a potent ligating site.rsc.orgThe involvement of the imidazole nitrogen is a defining feature of the coordination chemistry of histidine-containing peptides and is critical for the high affinity and specificity observed in many biological metal-binding sites.ustc.edu.cnresearchgate.netmdpi.com

In the case of this compound, the coordination of a metal ion by the N-terminal amino nitrogen, the two deprotonated amide nitrogens, and the imidazole nitrogen of the histidine residue results in the formation of a series of fused chelate rings. rsc.org This arrangement, often referred to as the "ATCUN" (Amino Terminal Cu(II) and Ni(II)) motif, creates a highly stable, square-planar coordination geometry around the metal ion. ustc.edu.cnacs.org The formation of these fused five- and six-membered rings contributes to the exceptional thermodynamic stability of the GGH-metal complexes. researchgate.netrsc.org For instance, the coordination of Cu(II) by GGH involves the formation of two five-membered rings and one six-membered ring. mdpi.com

Copper(II) Ion Binding

The interaction of this compound with copper(II) ions has been extensively studied, revealing a pH-dependent formation of various complex species. rsc.orgoup.com At physiological pH, GGH forms a highly stable 1:1 complex with Cu(II). cdnsciencepub.com Spectroscopic and potentiometric studies have elucidated the specific coordination environment of the copper ion in this complex.

The predominant species at physiological pH involves the coordination of the Cu(II) ion by four nitrogen atoms in a square-planar arrangement: the N-terminal amino nitrogen, two deprotonated amide nitrogens, and the Nδ-imidazole nitrogen of the histidine residue. ustc.edu.cnnih.govcapes.gov.br This {NH₂, 2N⁻, Nᵢₘ} coordination mode is a characteristic feature of the Cu(II)-GGH complex and is responsible for its high stability. nih.gov

The formation of the Cu(II)-GGH complex is a stepwise process that is highly dependent on the pH of the solution. At lower pH values, the initial coordination may involve the N-terminal amino group and the imidazole nitrogen. As the pH increases, deprotonation of the amide nitrogens occurs, leading to the formation of the highly stable square-planar complex. rsc.orgustc.edu.cn

The table below summarizes the key coordination details for the Cu(II)-Glycylglycyl-L-histidine complex based on various research findings.

| Parameter | Description | References |

| Stoichiometry | Predominantly forms a 1:1 complex with Cu(II) in the pH range of 4 to 11. | cdnsciencepub.com |

| Key Ligating Sites | N-terminal amino nitrogen, two deprotonated amide nitrogens, and the imidazole nitrogen of the L-histidine residue. | ustc.edu.cnnih.govoup.comdeepdyve.com |

| Coordination Geometry | Typically a mildly distorted square-planar arrangement around the Cu(II) ion. | researchgate.netrsc.org |

| Chelate Ring Structure | Formation of fused chelate rings, including one six-membered and two five-membered rings. | rsc.org |

Stoichiometry and Solution Equilibria of Copper(II)-Glycylglycyl-L-histidine Complexes

The interaction between copper(II) and this compound in aqueous solutions is a complex process governed by pH, leading to the formation of various species with distinct stoichiometries and stabilities.

Before understanding the complexation with metal ions, it is essential to determine the protonation constants (pKa values) of the this compound ligand itself. These constants correspond to the pH values at which the different ionizable groups in the peptide gain or lose a proton. Potentiometric titration is a common method used to determine these values.

Studies have identified three distinct protonation constants for this compound. nih.govrsc.org These correspond to the deprotonation of the carboxylic acid group, the imidazole ring of the histidine residue, and the terminal amino group. The reported logarithmic values for these constants (log K) at 25°C and an ionic strength of 0.1 mol dm⁻³ are approximately 2.80, 6.82, and 8.06. nih.gov Another study reports similar values of 2.83, 6.92, and 8.14. rsc.org These values are crucial for accurately modeling the subsequent complexation equilibria with copper(II) ions. nih.gov

Table 1: Protonation Constants (pKa) of this compound

The complexation of this compound (represented as H₃L⁺ in its fully protonated form) with copper(II) is highly dependent on the pH of the solution. As the pH increases, the ligand undergoes deprotonation, and different coordination modes become favorable, leading to a distribution of various complex species. deepdyve.comcapes.gov.br

At low pH values (below 4), the predominant species is expected to be the protonated complex [Cu(H₂L)]²⁺, where the copper(II) ion is likely coordinated through the imidazole nitrogen and a carbonyl oxygen. deepdyve.comcapes.gov.br As the pH rises into the neutral range, deprotonation of the peptide nitrogens occurs. The species [Cu(H₋₁L)] is a significant species in this range. rsc.org A key species, [Cu(H₋₂L)]⁻, where the copper(II) is coordinated to the amino terminal nitrogen, two deprotonated peptide nitrogens, and the histidyl nitrogen, becomes essentially the sole species present at a 1:1 ligand-to-metal ratio above pH 7. nih.gov In systems with a higher ligand-to-metal ratio, various other species such as ML₂, MH₋₁L₂, and MH₋₂L₂ can also form. rsc.org

The distribution of these species as a function of pH can be determined using potentiometric and spectrophotometric data, providing a detailed picture of the solution equilibria. deepdyve.comcapes.gov.brrsc.org For instance, in a 1:1 system, the species distribution shifts from [CuLH]²⁺ to [CuY]⁻ and finally to [CuZ]²⁻ as the pH increases, where Y and Z represent further deprotonated forms of the ligand. deepdyve.comcapes.gov.br

The stability of the various copper(II)-Glycylglycyl-L-histidine complexes is quantified by their stability constants (log β). These constants provide a measure of the strength of the metal-ligand interaction. A re-examination of the Cu(II)-GGH system identified several species, including MH₂L, MHL, ML, MH₋₁L, and MH₋₂L, with corresponding log stability constants of 16.72, 11.78, 7.55, 2.68, and -1.92, respectively. rsc.org The negative value for the [Cu(H₋₂L)]⁻ (or MH₋₂L) complex reflects the equilibrium for its formation from the neutral ligand and Cu²⁺, which involves the release of protons. nih.govrsc.org

Table 2: Selected Stability Constants (log β) for Cu(II)-Glycylglycyl-L-histidine Complexes

Coordination Geometry and Structural Insights in Copper(II) Complexes

The geometric arrangement of the donor atoms around the central copper(II) ion is a critical aspect of the coordination chemistry of this compound. Spectroscopic techniques and X-ray crystallography have been instrumental in elucidating these structures.

The most prominent coordination geometry for the major copper(II)-Glycylglycyl-L-histidine complex, [Cu(H₋₂L)]⁻, is square-planar. nih.gov In this arrangement, the copper(II) ion is chelated by four nitrogen atoms: the N-terminal amino nitrogen, two deprotonated peptide nitrogens, and the N3 imidazole nitrogen of the histidine residue. nih.govcapes.gov.br This tetradentate chelation forms a stable, fused-ring system around the metal center.

Crystal structure analysis of a related complex, copper(II)-glycylglycyl-L-histidine-N-methyl amide, confirms this square-planar arrangement. cdnsciencepub.comcdnsciencepub.com The Cu-N distances in this analog are in the range of 1.90–2.05 Å, with N-Cu-N angles of 165° and 176°, indicating a mildly distorted square-planar geometry. cdnsciencepub.comcdnsciencepub.com Spectroscopic studies, including visible absorption and electron paramagnetic resonance (EPR), of the [Cu(H₋₂L)]⁻ complex in solution are consistent with this four-nitrogen, square-planar coordination environment. nih.govrsc.org

While the primary coordination sphere in the [Cu(H₋₂L)]⁻ complex is square-planar, the d⁹ electronic configuration of copper(II) makes it susceptible to Jahn-Teller distortion, often resulting in geometries that deviate from perfect planarity. nih.gov In some cases, a fifth, weaker interaction can occur at an axial position, leading to a distorted square pyramidal geometry.

Kinetic Aspects of Copper(II) Complex Formation and Ligand Exchange Processes

The kinetics of copper(II) complex formation with this compound (GGH) and subsequent ligand exchange reactions are crucial for understanding its biological transport and reactivity. Studies on the displacement of GGH from its copper(II) complex reveal mechanisms that are often dependent on pH and the nature of the incoming ligand.

A key feature of these reactions is the involvement of proton-assisted pathways. For instance, the displacement of the GGH ligand from its stable [Cu(H-2GGH)]⁻ complex (where H-2 denotes the deprotonation of two peptide nitrogens) by other ligands like triethylenetetramine (B94423) is often initiated by protonation. rsc.org This protonation can occur at one of the coordinated deprotonated peptide nitrogens, which facilitates the unwrapping of the ligand and subsequent attack by the displacing ligand. acs.org This mechanism, where protonation is initiated at a non-terminal peptide nitrogen, is a critical step in the ligand exchange process. acs.org

The rate-determining step in the transfer of Cu(II) from its GGH complex to other ligands, such as L-histidine, is often the breaking of the first copper(II)-peptide nitrogen bond. nih.gov This process is part of a proton-assisted nucleophilic pathway. nih.gov The formation of ternary (mixed-ligand) complexes, such as [Cu(GGH)(L-His)], is an important intermediate stage in these exchange reactions. nih.gov The stability of these ternary complexes is lower than that of the parent [Cu(GGH)] complex, which facilitates the eventual transfer. nih.gov

Kinetic studies comparing GGH with similar peptides, like L-aspartyl-L-alanyl-L-histidine-N-methyl amide (AAHNMA), show that the reaction rates are sensitive to the peptide sequence. The presence of a side chain carboxyl group, as in AAHNMA, slows down the ligand exchange rate by a significant factor compared to the GGH complex, highlighting the structural specificity of the kinetic processes. nih.gov

A proposed three-step scheme for the substitution of a tripeptide ligand like GGH by histidine involves the rapid formation of an intermediate ternary complex, followed by slower, successive steps leading to the final product. acs.org

Stereoselectivity in Copper(II) Interactions with Histidine-Containing Systems

Stereoselectivity plays a significant role in the interaction between copper(II) and histidine-containing peptides, influencing both thermodynamic stability and kinetic properties of the resulting complexes. The chirality of the histidine residue and neighboring amino acids can dictate the preferred coordination geometry and binding affinity.

Conversely, kinetic studies of ligand substitution can show opposite stereoselectivity. The substitution of glycylglycyl-L-tyrosine by D-histidine in its copper(II) complex was found to be faster than by L-histidine. acs.org This kinetic stereoselectivity is explained by the differing stabilities and reaction pathways of the intermediate ternary complexes formed during the substitution process. acs.org

Studies on amyloid-beta peptide fragments containing L- and D-histidine enantiomers have further quantified this effect. The binding affinity for Cu(II) was found to decrease by orders of magnitude when L-histidine was replaced by its D-enantiomer, particularly at key binding positions like His-6. rsc.org This highlights that the specific placement and configuration of histidine residues are critical for creating a high-affinity coordination environment for Cu(II). rsc.org The versatility of histidine's coordination modes allows for subtle structural adjustments that underpin these stereoselective effects. nih.govglobalauthorid.com The preferential binding of ligands with identical configurations has been noted in some Cu(II)-histidine complexes, while complexes with opposite configurations are favored in others, depending on the specific coordination environment and intermolecular forces at play. worktribe.comacs.org

Nickel(II) Ion Binding

Stoichiometry and Solution Equilibria of Nickel(II)-Glycylglycyl-L-histidine Complexes

The interaction between nickel(II) and this compound (GGH) in aqueous solution leads to the formation of several complex species, the distribution of which is highly dependent on pH. Potentiometric titrations have been instrumental in identifying the stoichiometry and determining the stability of these complexes. nih.gov

Above pH 8, the predominant species in solution is the yellow, square-planar complex [Ni(GGH-H₃)]⁻, which accounts for nearly 100% of the nickel present under these conditions. nih.gov The equilibria demonstrate that GGH is a potent chelator for Ni(II), forming a highly stable complex at physiological and slightly alkaline pH.

| Complex Species | Stoichiometric Formula | log β nih.gov | Conditions |

|---|---|---|---|

| [Ni(GGH)]²⁺ | [NiLH]²⁺ | 11.33 | 25 °C, I = 0.1 mol dm⁻³ |

| [Ni(GGH-H₁)]⁺ | [NiL]⁺ | 4.74 | |

| [Ni(GGH-H₃)]⁻ | [NiLH₋₂]⁻ | -6.93 |

Coordination Modes and Stereochemical Considerations

In its complexes with nickel(II), this compound acts as a potent quadridentate ligand. nih.gov In the highly stable [Ni(GGH-H₃)]⁻ complex, which predominates at pH > 8, the Ni(II) ion is coordinated in a square-planar geometry. nih.govnih.gov The four donor atoms are provided by the terminal amino group (NH₂), two deprotonated peptide amide nitrogens (N⁻), and the N-3 (pyridine-type) nitrogen of the imidazole ring. nih.gov This {NH₂, N⁻, N⁻, Nᵢₘ} coordination mode creates a very stable fused-chelate ring structure.

The transition from an initial octahedral complex at lower pH to the square-planar geometry at higher pH is a common feature for Ni(II)-peptide interactions. nih.govnih.gov This switch is driven by the deprotonation of the amide groups, which are strong-field donors and favor the formation of low-spin, square-planar Ni(II) complexes. Spectroscopic studies confirm this transition, showing a characteristic color change to yellow for the diamagnetic square-planar species. nih.gov

Kinetic Analysis of Nickel(II) Complex Reactions (e.g., Ligand Substitution)

The kinetic analysis of ligand substitution reactions involving the Ni(II)-GGH complex provides insight into its relative inertness and the mechanisms by which the metal ion can be exchanged. A study on the displacement of the GGH tripeptide from the [Ni(GGH-H₃)]⁻ complex by an incoming ligand, L-histidine, revealed a multi-step, pH-dependent process over the pH range of 7-8. nih.gov

Instead, the displacement occurs via a proton-assisted nucleophilic pathway where the rate-determining step is the cleavage of the first nickel(II)-peptide nitrogen bond. nih.govscispace.com This step is facilitated by the protonation of one of the coordinated amide nitrogens, which weakens the Ni-N bond and initiates the "unwrapping" of the tetradentate ligand. This mechanism is consistent with kinetic studies of other square-planar Ni(II)-oligopeptide complexes. acs.org The high stability of the [Ni(GGH-H₃)]⁻ complex means that such ligand displacement reactions are generally slow without the assistance of protons.

| Pathway | Rate Law Dependence | Description | Reference |

|---|---|---|---|

| Solvolytic | Independent of [H⁺] and [L-His] | A minor reaction pathway involving solvent molecules. | nih.gov |

| Proton-Assisted | First-order in [H⁺] | A major pathway where protonation facilitates the rate-determining cleavage of the first Ni(II)-peptide bond. | nih.gov |

Dioxygen-Induced Decarboxylation and Hydroxylation Mechanisms via Nickel(III) Intermediates

The nickel(II) complex of this compound, [Niᴵᴵ(GGH-H₃)]⁻, can react with molecular oxygen (O₂) in a process that leads to the oxidative modification of the peptide ligand itself. rsc.org This reaction is not a simple oxidation but involves a complex mechanism resulting in both the decarboxylation and hydroxylation of the C-terminal histidine residue. rsc.orgwarwick.ac.uk

Electrochemical and EPR studies have demonstrated that this dioxygen-induced transformation proceeds via the formation of a transient Nickel(III) intermediate. rsc.orgacs.org The Ni(II) complex is first oxidized to a Ni(III) species, [Niᴵᴵᴵ(GGH-H₃)], which is the key reactive species that initiates the attack on the ligand. rsc.orgglobalauthorid.comacs.org This higher oxidation state of nickel facilitates the subsequent oxidative steps.

Zinc(II) Ion Binding and Binuclear Complex Formation

The interaction of this compound (GGH) with zinc(II) ions has been a subject of significant research, particularly due to the biological relevance of zinc and its role in various enzymatic processes. Studies involving pH-titration data have shown that binuclear complexes are prominent features in systems containing Zn(II) and GGH. rsc.org Computer-assisted analysis of this data has enabled the determination of equilibrium constants for these complexes. rsc.org

In one study, the reaction of glycylglycine (B550881) with zinc oxide resulted in a binuclear complex, [Zn2(HGG¹)4(H2O)2]. researchgate.net Single-crystal structure analysis of this compound revealed two distinct coordination modes for the glycylglycine ligand. In the first mode, each zinc(II) ion is coordinated to a terminal, bidentate glycylglycinate ligand through the amine nitrogen and the carbonyl amide oxygen atoms. researchgate.net The second mode involves a bridging, tridentate glycylglycinate ligand that connects one zinc center via its amine nitrogen and carbonyl amide oxygen, and the adjacent zinc center through a carboxylate oxygen. researchgate.net To complete a six-coordinate sphere, each zinc ion also binds to a water molecule. researchgate.net

The formation of polymeric structures is also a characteristic of zinc(II) complexes with histidine-containing peptides. The low solubility of many of these complexes suggests a polymeric nature. researchgate.net ¹H-NMR data indicate that in these complexes, both histidine units are coordinated to the zinc ions. researchgate.net It is proposed that these complexes often form one-dimensional polymers with a repeating [–Zn–His–Xn–His–Zn–]x backbone. researchgate.net

Interactive Data Table: Zinc(II) Complex Coordination Details

| Complex | Coordination Mode | Ligand Binding Sites | Geometry |

| [Zn2(HGG¹)4(H2O)2] | Binuclear | Amine nitrogen, carbonyl amide oxygen, carboxylate oxygen | Six-coordinate |

Interactions with Other Transition Metal Ions

The interaction between the copper(II) complex of this compound-N-methylamide and iron(III) tetra-p-sulfophenylporphine has been investigated using spectroscopic and electrochemical methods. moleculardepot.com Furthermore, the pyrimidine-histidine moiety, a key structural unit in the anticancer antibiotic bleomycin (B88199), is crucial for iron binding and subsequent oxygen activation, which leads to the cleavage of genomic DNA. researchgate.net This highlights the importance of the histidine residue in mediating interactions with iron ions.

The reaction of this compound with gold(III), specifically from [AuCl₄]⁻, is a slow process. rsc.org At a pH of approximately 2 and a temperature of 310 K, the reaction proceeds with a half-life of 9.3 hours, leading to the formation of a stable complex, [AuIII(Gly-Gly-L-His-H⁻₂)]Cl·H₂O. rsc.orgrsc.org This reaction occurs via a single intermediate. rsc.org X-ray crystallography has revealed that the resulting complex has a square-planar geometry. rsc.orgrsc.org The gold atom is coordinated to the terminal amino group, two deprotonated amide nitrogens, and the δ-nitrogen of the histidine residue (HisδN). rsc.orgrsc.org This coordination results in the formation of one six-membered and two five-membered chelate rings. rsc.orgrsc.org

The solution behavior of GGH with gold(III) is pH-dependent. At a pH of around 7, the reaction between [AuCl₄]⁻ and GGH takes a different path, appearing to involve the formation of gold(III) cross-linked polymers. rsc.orgrsc.org It has also been noted that under acidic conditions, gold(III) can deprotonate the amide group of the GGH tripeptide. bas.bg

Interactive Data Table: Gold(III)-GGH Complex Structural Data

| Feature | Description | Reference |

| Complex | [AuIII(Gly-Gly-L-His-H⁻₂)]Cl·H₂O | rsc.orgrsc.org |

| Geometry | Square-planar | rsc.orgrsc.org |

| Coordinating Atoms | Terminal NH₂, two deprotonated amide N⁻, HisδN | rsc.orgrsc.org |

| Bond Length (Au–N) | Terminal NH₂: 2.049(10) Å | rsc.org |

| Bond Length (Au–N⁻) | Amide N⁻: 1.941(9) Å, 2.006(10) Å | rsc.org |

| Bond Length (Au–N) | HisδN: 2.038(9) Å | rsc.org |

The reaction of [PdCl₄]²⁻ with this compound is rapid, even at a low pH of 2. researchgate.net This reaction yields a square-planar complex, [PdII(Gly-Gly-L-His-H⁻₂)]·1.5H₂O, which is structurally similar to the gold(III) complex. researchgate.net In this palladium(II) complex, the metal ion is coordinated to the terminal amino group, two deprotonated amide nitrogens, and the δ-nitrogen of the histidine imidazole ring. rsc.orgresearchgate.net The coordination of palladium(II) can break intramolecular hydrogen bonds within the peptide. scispace.com For platinum(II) complexes with histidine-containing peptides, various coordination modes are possible, with binding to the N-terminus being competitive with histidine side-chain binding. researchgate.net

Interactive Data Table: Palladium(II)-GGH Complex Structural Data

| Feature | Description | Reference |

| Complex | [PdII(Gly-Gly-L-His-H⁻₂)]·1.5H₂O | researchgate.net |

| Geometry | Square-planar | researchgate.net |

| Coordinating Atoms | Terminal NH₂, two deprotonated amide N⁻, HisδN | researchgate.net |

| Bond Length (Pd–N) | Terminal NH₂: 2.058(7) Å | researchgate.net |

| Bond Length (Pd–N⁻) | Amide N⁻: 1.943(7) Å, 1.983(6) Å | researchgate.net |

| Bond Length (Pd–N) | HisδN: 2.016(6) Å | researchgate.net |

A diamminecobalt(III) complex of this compound has been successfully prepared. acs.org In this complex, the cobalt(III) ion is coordinated to the terminal amino group (NH₂), two deprotonated peptide nitrogens, and the imidazole group of the histidine residue. acs.org Spectroscopic analysis, including circular dichroism, UV-visible, and both ¹H and ¹³C NMR, has been used to characterize the complex. acs.org These studies revealed that the six-membered diamine chelate ring adopts a puckered conformation, with the carboxylate group oriented in an axial position. acs.org The pKa values for the complex were determined to be 9.81 for the coordinated imidazole NH and 4.06 for the carboxylate group. acs.org

Structural Elucidation and Computational Modeling of Glycylglycyl L Histidine and Its Metal Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure, electronic environment, and dynamic properties of Glycylglycyl-L-histidine and its metallic adducts. Each technique offers unique insights into different aspects of the molecular architecture and bonding.

UV-Visible (UV-Vis) absorption spectroscopy is a powerful technique for studying the electronic transitions within a molecule and for identifying different species in solution, particularly for complexes of GGH with transition metals like copper(II). The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals in the metal center, or involves charge-transfer transitions between the metal and the ligand.

In studies of copper(II) complexes with imidazole (B134444) N-methyl derivatives of L-histidine, UV spectra recorded at various pH values have been instrumental in correlating the spectral features with specific complex structures. For example, a charge transfer shoulder around 330 nm can be indicative of the coordination of an imidazole pyridine (B92270) nitrogen to the copper(II) ion nih.gov. The UV-Vis absorption profiles of copper complexes have been shown to vary in different physiologically relevant media, highlighting the importance of this technique in understanding their behavior in biological systems wiley.com.

The electronic spectrum of a (1:2) copper-histidine complex in fluid solution shows an absorption maximum at a relatively long wavelength of 645 nm, which suggests weak apical chelation by a donor atom with a greater ligand field strength than water mdpi.com. The stability and behavior of copper(II) complexes with ligands like L-histidine in different media, including simulated gastric fluid, have been successfully evaluated using UV-Vis absorbance wiley.com.

Table 1: Representative UV-Vis Absorption Maxima for Copper(II)-Histidine Containing Complexes

| Complex Species | λmax (nm) | Reference |

| (1:2) Copper(II)-L-histidine | 645 | mdpi.com |

| Dichloro(L-histidine)copper(II) | 600-700 | researchgate.net |

Note: The exact λmax can vary depending on pH, solvent, and the specific ligand structure.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for studying metal complexes that contain unpaired electrons, such as copper(II) (a d9 ion). ESR provides detailed information about the electronic structure of the paramagnetic center, the geometry of the coordination sphere, and the nature of the atoms coordinated to the metal ion.

Studies on copper(II) complexes of histidine-containing peptides have demonstrated that ESR can be used to identify different complex species that form as a function of pH nih.gov. The analysis of the superhyperfine structure, which arises from the interaction with ligand nitrogen nuclei, can directly determine the number of nitrogen atoms coordinated to the copper(II) ion.

In frozen solutions, ESR spectroscopy can also provide information about the distance between metal centers in dimeric species nih.gov. For instance, in a study of various copper(II) peptide complexes, dimer formation was observed in frozen aqueous solutions, and the copper(II)-copper(II) separations were estimated. The ESR parameters, such as g|| and A||, are particularly sensitive to the coordination geometry. For a (1:2) Cu2+-L-His complex at pH 7.3, the ESR spectrum at 77 K is resolved in the parallel direction of the g-tensor, showing well-resolved low-field parallel lines with a hyperfine splitting that is characteristic of the specific coordination environment mdpi.com.

Table 2: Representative ESR Parameters for Copper(II)-Histidine Complexes

Note: ESR parameters are highly dependent on experimental conditions such as temperature and pH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound and its diamagnetic metal complexes, NMR can provide detailed information about the conformation of the peptide backbone and the side chains.

Proton (1H) NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the molecular conformation and interactions with neighboring atoms.

In the case of GGH, the 1H NMR spectrum would show distinct signals for the protons of the two glycine (B1666218) residues and the histidine residue. The protons of the imidazole ring of histidine are particularly sensitive to the pH of the solution and to metal coordination. The chemical shifts of the C2-H and C4-H protons of the imidazole ring change significantly upon protonation or deprotonation of the ring and upon coordination to a metal ion. For instance, in histidine-containing peptides, the C2-H and C4-H resonances have been observed to broaden at intermediate pH values bmrb.io.

Table 3: Representative 1H NMR Chemical Shifts for L-Histidine Protons

| Proton | Chemical Shift (ppm) (in D2O, pH 7.4) |

| Hα | 3.96 |

| Hβ | 3.25, 3.13 |

| H(C2) | 7.72 |

| H(C4) | 7.03 |

Source: Biological Magnetic Resonance Bank (BMRB) entry bmse000039 wikipedia.org. Note: Chemical shifts for GGH would differ due to the peptide bonds and modified electronic environment.

The chemical shifts of the protons in GGH are influenced by the peptide's conformation. Changes in chemical shifts upon the addition of a metal ion can indicate the binding sites of the metal on the peptide. For example, a significant downfield shift of the imidazole proton resonances would strongly suggest coordination of the histidine side chain to the metal.

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the transfer of nuclear spin polarization from one nucleus to another through space can be detected libretexts.org. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å okstate.edu. By analyzing the pattern of NOEs between different protons in the GGH molecule, it is possible to determine its three-dimensional conformation in solution. For example, NOEs between protons on adjacent amino acid residues can define the peptide backbone torsion angles, while NOEs between protons that are distant in the primary sequence but close in space can reveal folding of the peptide chain.

Specific Nuclear Overhauser Effect (NOE) data for this compound are not extensively reported in publicly accessible literature. However, the application of NOE spectroscopy (NOESY) is a standard and powerful method for elucidating the solution structures of peptides and their metal complexes. In a hypothetical NOESY study of GGH, one would expect to observe NOEs between the α-protons of adjacent glycine and histidine residues, which would help to define the local backbone conformation. Furthermore, NOEs between the histidine side-chain protons and protons of the glycine residues could provide information about the orientation of the imidazole ring relative to the peptide backbone.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation excites specific vibrational modes, such as stretching and bending of chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups.

For this compound, the FTIR spectrum would exhibit characteristic bands for the amide groups (Amide I, II, and III bands), the carboxylate group, the amino group, and the imidazole ring of the histidine side chain. The Amide I band (around 1650 cm-1) is primarily due to the C=O stretching vibration of the peptide backbone and is sensitive to the secondary structure of the peptide. The Amide II band (around 1550 cm-1) arises from a combination of N-H bending and C-N stretching vibrations.

Upon coordination to a metal ion, the vibrational frequencies of the functional groups involved in binding will shift. For example, if the carboxylate group coordinates to a metal, the frequency of the C=O stretching vibration is expected to change. Similarly, coordination of the imidazole nitrogen or the amide nitrogen would lead to shifts in the corresponding vibrational bands. FTIR studies of histidine and histidine-containing peptides have been used to identify key vibrational bands of the imidazole group that are sensitive to its protonation state semanticscholar.org.

Table 4: Representative FTIR Vibrational Bands for Histidine and Related Structures

| Vibrational Mode | Approximate Wavenumber (cm-1) | Functional Group |

| N-H stretching | 3100-3300 | Amino and Imidazole groups |

| C=O stretching (Amide I) | ~1650 | Peptide backbone |

| N-H bending (Amide II) | ~1550 | Peptide backbone |

| Imidazole ring stretching | 1500-1600 | Histidine side chain |

| C-N stretching | 1100-1200 | Peptide backbone and side chain |

Note: The exact positions of the vibrational bands for GGH can vary depending on its conformation, hydration state, and whether it is in a complex with a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

X-ray Crystallographic Analysis for Solid-State Structures

The analysis of high-resolution crystal structures allows for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles between adjacent chemical bonds. These parameters are fundamental to defining the molecular geometry. While specific crystallographic data for this compound is not widely available, the geometry of its constituent L-histidine residue has been extensively studied. The protonation state of the imidazole ring significantly influences its internal bond lengths and angles. nih.gov

Analysis of high-resolution protein crystal structures and small-molecule structures from the Cambridge Structural Database has identified characteristic geometric patterns for the imidazole moiety depending on which nitrogen atom (ND1 or NE2) is protonated. nih.gov These geometric restraints are critical for accurately refining macromolecular structures. For instance, the ND1–CE1 and CE1–NE2 bond lengths, along with the endocyclic angles at these nitrogen atoms, are highly sensitive to the location of the proton. nih.gov

Table 1: Representative Bond Lengths and Angles for the Imidazole Ring of L-Histidine Data derived from analyses of high-resolution crystal structures and presented as illustrative of the histidine moiety.

| Parameter | Bond/Angle | Typical Value (Å or °) | Protonation State Dependency |

| Bond Length | C-N (imidazole) | ~1.33 - 1.38 Å | Varies with protonation and coordination |

| Bond Length | C-C (imidazole) | ~1.35 Å | Less sensitive than C-N bonds |

| Bond Angle | N-C-N (imidazole) | ~109° | Sensitive to protonation state |

| Bond Angle | C-N-C (imidazole) | ~108° | Sensitive to protonation state |

This table is interactive. Click on headers to sort.

In the presence of transition metal ions, such as copper(II) or nickel(II), this compound acts as a chelating agent, forming stable complexes. X-ray diffraction of these metal-peptide crystals reveals the coordination geometry, or polyhedron, around the central metal ion. The histidine residue, with its imidazole side chain, amino group, and carboxyl group, offers multiple potential donor atoms for metal binding. nih.gov

The coordination of metal ions to histidine residues in proteins has been well-characterized. Cations are typically found to lie within the plane of the imidazole ring, coordinating with either the ND1 or NE2 nitrogen atom. nih.gov In tripeptides like GGH, the specific coordination sphere depends on factors such as pH. For instance, in copper(II) complexes with tripeptides ending in histidine, a common coordination involves the amino-terminal nitrogen, two deprotonated peptide bond nitrogens, and an imidazole nitrogen, forming a square-planar or square-pyramidal geometry. researchgate.net

Computational Chemistry and Molecular Dynamics Studies

Computational methods provide powerful tools to complement experimental data, offering insights into the structure, stability, and electronic properties of molecules in various environments.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to perform geometry optimization, where the algorithm seeks the lowest energy (most stable) conformation of a molecule. arxiv.org For this compound and its metal complexes, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray data.

Furthermore, DFT provides a detailed picture of the electronic structure. researchgate.netnih.gov Calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the band gap) is a key indicator of chemical reactivity and electronic properties. nih.gov Studies on L-histidine have used DFT to investigate its electronic and optical properties, revealing an insulating band gap of approximately 4.38 eV. researchgate.netnih.gov DFT is also instrumental in analyzing the coordination geometries of metal-histidine complexes, helping to elucidate the stability and structural features of different binding modes. researchgate.net The local electronic structure and protonation states of histidine in different environments can also be accurately assigned by correlating experimental spectra with DFT calculations. rsc.orgrsc.org

The structure and behavior of peptides are significantly influenced by their environment, particularly in aqueous solutions. Explicitly modeling every solvent molecule is computationally expensive. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed. The Conductor-like Polarizable Continuum Model (C-PCM) is a variant of this approach.

In the C-PCM model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This method effectively captures the electrostatic interactions between the solute and the solvent. DFT calculations combined with a PCM approach have been successfully used to study the structural and thermodynamic properties of L-histidine and its ions in aqueous solution. nih.gov These models are crucial for accurately predicting properties like pKa values and for understanding how the solvent modulates the conformational preferences and coordination geometries of peptides and their metal complexes. nih.gov

While X-ray crystallography provides a static picture of a molecule's solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular structure and dynamics in solution. Residual Dipolar Couplings (RDCs) are NMR parameters that provide long-range structural information.

RDCs are measured on molecules that are weakly aligned in a magnetic field, typically by using a liquid crystal medium. These couplings provide orientational restraints for chemical bonds relative to the magnetic field, offering valuable information about the relative orientation of different parts of a molecule that may be far apart in the sequence. nih.gov For a flexible molecule like this compound, RDCs can be used to refine its solution conformation, providing a time-averaged picture of its structure that is not constrained by crystal packing forces. This technique is a powerful complement to traditional NMR methods like the Nuclear Overhauser Effect (NOE) and is particularly useful for defining the global fold and dynamics of peptides in their native solution environment. nih.gov

Comparison of Gas-Phase and Condensed-Phase Metal Binding Paradigms of this compound and Its Metal Complexes

The coordination chemistry of metal complexes with peptides like this compound (GGH) exhibits significant variations between the gas phase and the condensed phase (solution or crystalline states). These differences, primarily driven by the absence of solvent effects in the gas phase, provide fundamental insights into the intrinsic binding properties of the peptide and the metal ion. Computational modeling and gas-phase experimental techniques, such as infrared multiple-photon dissociation (IRMPD) spectroscopy and mass spectrometry, have been instrumental in elucidating these distinctions.

In the condensed phase, the interaction of metal ions, particularly Cu(II) and Ni(II), with GGH and similar peptides with a histidine residue at the third position from the N-terminus is often characterized by the formation of a square-planar complex. nih.govacs.org This is famously known as the Amino Terminal Cu(II) and Ni(II) (ATCUN) binding motif. nih.govacs.org In this configuration, the metal ion is chelated by four nitrogen atoms: the N-terminal amino group, the two intervening deprotonated amide nitrogens, and the imidazole nitrogen of the histidine side chain. nih.govacs.org

However, studies of deprotonated histidine-containing tripeptide systems in the gas phase reveal both parallels and divergences from this condensed-phase behavior. nih.govacs.org While the imidazole side chain is generally considered to enhance metal-ion binding, it does not inevitably coordinate to the metal ion in the gas phase. nih.govacs.org In fact, for several histidine-containing tripeptide isomers, the favored gas-phase structures avoid direct metal-imidazole binding. nih.govacs.org Instead, the dominant binding motif involves the metal ion being chelated by the two deprotonated backbone nitrogens, one of the carboxylate oxygens, and the N-terminal nitrogen. nih.govacs.org In this arrangement, the imidazole side chain is positioned away from the coordination sphere. nih.govacs.org

Despite this general trend in the gas phase, for isomers with histidine in the third position, like GGH, the imidazole-bound structure, characteristic of the ATCUN motif, can be detected as a minority population. nih.govacs.org This observation suggests that the intrinsic properties of the "3-His" sequence provide a predisposition for 4N chelation, which becomes more prominent in the condensed phase. nih.govacs.org

Computational studies comparing bond distances in gas-phase and condensed-phase models further highlight these structural differences. For instance, density functional theory (DFT) calculations on a single His-Ni(II) complex show variations in the coordination bond lengths between the gas phase and a solvated model (SMD).

Table 1: Comparison of Calculated Ni(II)-Histidine Bond Distances (Å) in Gas-Phase vs. Solvated (SMD) Models

| Atomic Interaction | Gas Phase (Å) | SMD Model (Å) |

| Ni-Oc1 | 1.98 | 2.08 |

| Ni-Nδ | 2.07 | 2.08 |

Data sourced from theoretical calculations on a His-Ni(II) complex. mtak.hu

These computational findings underscore the influence of the solvent environment on the geometry of the metal complex. The slight elongation of the bonds in the solvated model reflects the interaction of the complex with the surrounding medium.

Mechanistic Research on Biological Activities Attributed to Glycylglycyl L Histidine

Antioxidant Mechanisms

The tripeptide Glycylglycyl-L-histidine (GGH) exhibits notable antioxidant properties that are attributed to a combination of mechanisms, including the direct neutralization of harmful free radicals, the chelation of pro-oxidant metal ions, and the modulation of endogenous antioxidant enzyme systems. These multifaceted actions underscore its potential role in mitigating oxidative stress, a pathological process implicated in a wide array of diseases.

Direct Free Radical Scavenging Capabilities (e.g., Hydroxyl Radical, Singlet Oxygen, Peroxyl Radical)

This compound, and more broadly the amino acid L-histidine from which it is derived, has demonstrated the ability to directly scavenge some of the most reactive and damaging oxygen species. nih.govdrugbank.com L-histidine is recognized as an efficient scavenger of the highly reactive singlet oxygen and a somewhat less potent scavenger of hydroxyl radicals. nih.gov This scavenging capacity is crucial, as these radicals can indiscriminately damage vital cellular components like DNA, proteins, and lipids. nih.gov In cardiovascular studies, histidine has shown protective effects against oxidative stress in isolated heart tissues by scavenging both singlet oxygen and hydroxyl radicals. nih.gov The scavenging of singlet oxygen by histidine has been reported to be significantly greater than that of other amino acids like tryptophan or methionine. nih.gov

The imidazole (B134444) ring of the histidine residue within the GGH structure is a key functional group responsible for this activity. nih.gov While some polyamines are potent scavengers of hydroxyl radicals, GGH's histidine component specifically contributes to its antioxidant profile. nih.gov The mechanism often involves the donation of a hydrogen atom or an electron to the radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting GGH radical is relatively stable and less reactive, preventing further propagation of oxidative damage.

Metal Chelation as a Mechanism for Attenuating Reactive Oxygen Species Production (e.g., Fenton Reaction Inhibition)

A primary indirect antioxidant mechanism of this compound is its capacity to chelate transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺). nih.govdrugbank.comnih.gov These metals are notorious for their participation in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical from less reactive precursors like hydrogen peroxide and superoxide (B77818). mdpi.com By binding these metal ions, GGH effectively sequesters them, preventing their participation in these harmful redox cycles. nih.govdrugbank.com

The histidine residue, with its imidazole side chain, is fundamental to this chelating ability. nih.govacs.org Studies have shown that histidine-containing peptides can form stable complexes with metal ions like Ni(II) and Cu(II). nih.govworktribe.com The addition of glycyl-glycyl-L-histidine has been observed to inhibit the reduction of Cu(II) by hydrogen peroxide. nih.gov This chelating action directly mitigates the production of reactive oxygen species (ROS). nih.govbibliotekanauki.pl Specifically, L-histidine demonstrates a strong binding affinity for Fe³⁺ ions, which reduces the quantity of ROS generated through the Fenton reaction and can protect cells from damage associated with iron overload. nih.gov

Interestingly, while GGH can inhibit Fenton-like reactions involving copper, it has also been shown that in the presence of Ni(II), the GGH-Ni(II) complex can actually catalyze the reduction of hydrogen peroxide, generating superoxide anions and hydroxyl radicals. nih.gov This highlights the complex and metal-specific nature of GGH's interaction with redox systems.

Modulation of Antioxidant Enzyme Activity (e.g., Catalase, Glutathione (B108866) Peroxidase)

Beyond direct scavenging and metal chelation, there is evidence suggesting that histidine and related compounds can influence the activity of the body's own antioxidant enzymes. nih.gov Eukaryotic cells are equipped with a suite of enzymes to defend against free radicals, including catalase (CAT), glutathione peroxidase (GPX), and superoxide dismutase (SOD). nih.govfrontiersin.org These enzymes work in a coordinated fashion to neutralize ROS. nih.gov For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by catalase and glutathione peroxidase. mdpi.com

While direct studies on GGH's modulation of these specific enzymes are less common, research on related histidine-containing compounds and the broader context of antioxidant defense provides some insight. For example, histidine-rich glycoproteins have been shown to enhance the activity of glutathione peroxidase. nih.gov L-histidine is also frequently found in the active sites of metalloenzymes such as catalases and heme peroxidases, where it plays a role in regulating their activity. nih.gov This suggests that GGH, by providing a source of histidine or by interacting with the cellular environment, could potentially support or enhance the function of these critical enzymatic defenses against oxidative stress. However, it's important to note that the balance between these enzymes is crucial for optimal cell protection. nih.gov

Enzymatic Interactions and Modulatory Effects

The unique structure of this compound, particularly the presence of the imidazole side chain of histidine, allows it to interact with and modulate the function of various enzymes, especially those containing metal cofactors.

Influence on Metalloenzymes and Their Active Sites

Metalloenzymes are critical for a vast number of biological processes, and their function is intrinsically linked to the metal ion within their active site. maynoothuniversity.ie The histidine residue is a common ligand for metal ions in the active sites of these enzymes, including cytochromes, catalases, and carbonic anhydrase. nih.gov GGH, as a histidine-containing peptide, can serve as a model for understanding these interactions. researchgate.net

The peptide can form complexes with various metal ions, such as Cu(II) and Ni(II), influencing their coordination chemistry. worktribe.comresearchgate.net This ability to bind metals means that GGH could potentially influence metalloenzyme activity by competing for the metal cofactor or by forming ternary complexes that alter the enzyme's catalytic properties. For example, the interaction of Cu(II) with small peptides like GGH is studied to clarify the role of copper in biological systems and to model the active centers of metalloenzymes. researchgate.net The design of artificial metalloproteins often utilizes histidine residues to create stable and active metal-binding sites, underscoring the importance of this interaction. mdpi.com

Mechanistic Models for Interactions within the Cytochrome c Oxidase System

Cytochrome c oxidase (CcO), the terminal enzyme of the respiratory chain, is a quintessential metalloenzyme containing both heme iron and copper centers. embopress.orgfrontiersin.org This enzyme catalyzes the reduction of oxygen to water, a process coupled to proton pumping across the mitochondrial membrane. frontiersin.org The active site, known as the binuclear center (BNC), comprises a heme a₃ iron and a copper ion, CuB. embopress.orgfrontiersin.org

Histidine residues play a crucial structural and functional role in CcO. They serve as ligands for the metal centers, including the CuA, CuB, and heme iron atoms. embopress.orgnih.gov For instance, in some models, two histidine residues are proposed as ligands for CuA, while other histidines coordinate to CuB and the heme iron of the BNC. nih.gov Given GGH's structure, it can serve as a simple model for the N-terminal copper- and nickel-binding (ATCUN) motif found in proteins like albumin, which is involved in metal transport. researchgate.net

The interaction of GGH with copper ions and its ability to form specific coordination complexes provides a chemical basis for understanding how histidine-rich sequences within proteins like CcO might bind and transfer metal ions or participate in catalytic cycles. researchgate.netresearchgate.net While GGH itself does not directly participate in the CcO mechanism in vivo, studying its coordination chemistry with copper provides valuable mechanistic insights into the function of the enzyme's native histidine ligands. rsc.orgnih.gov

DNA Interaction and Oxidative Cleavage Mechanisms

The interaction of this compound (GGH) and related peptides with DNA, particularly in the presence of transition metal ions, has been a subject of significant research. These studies focus on understanding the mechanisms by which these small molecules can induce DNA damage, drawing parallels to naturally occurring antitumor antibiotics.

Bleomycin-like DNA Cleavage Activity (Copper(II)-mediated)

Research has demonstrated that copper(II) complexes of histidine-containing peptides can exhibit DNA cleaving capabilities similar to the glycopeptide antibiotic, bleomycin (B88199). nih.gov Bleomycin's therapeutic action is largely attributed to its ability to bind a metal ion, typically iron, and mediate oxidative cleavage of DNA. nih.govdrugbank.com Synthetic peptides have been designed to mimic this function.

A notable example is the tetrapeptide L-histidyl-glycyl-glycyl-L-histidine (HGGH), which, when complexed with copper(II), displays significant bleomycin-like DNA cleaving activity. researchgate.netnih.gov In laboratory settings using pUC19 plasmid DNA, the Cu(II)-HGGH complex has been shown to efficiently convert supercoiled DNA into its linear form. nih.gov This conversion indicates the occurrence of double-strand breaks, a hallmark of potent DNA cleaving agents. researchgate.net This activity is achieved at nanomolar concentrations of the complex in the presence of co-reagents like hydrogen peroxide (H₂O₂), and a reducing agent such as sodium ascorbate. nih.gov The process is dependent on the generation of reactive oxygen species through an oxidative pathway. researchgate.netnih.gov

Similarly, synthetic analogs of the DNA-minor-groove-binding molecule netropsin, when covalently linked to the copper-chelating tripeptide Gly-Gly-His, also demonstrate targeted DNA cleavage. nih.gov In the presence of Cu(II) ions, ascorbate, and hydrogen peroxide, these conjugates selectively cleave DNA at or near their preferred binding sites. nih.gov The efficiency of this cleavage is dependent on the concentration ratio of the copper ion to the peptide analog, with the greatest activity observed when the molar ratio is 0.5, suggesting a dimeric ligand species may be involved in the cleavage mechanism. nih.gov

| System | DNA Substrate | Required Co-factors | Observed Effect | Reference |

| Cu(II)-HGGH | Supercoiled pUC19 Plasmid | H₂O₂ / Sodium Ascorbate | Conversion to linear DNA (Double-strand breaks) | nih.gov |

| Cu(II)-Netropsin-GGH Conjugate | DNA Restriction Fragment | Cu(II) / Ascorbate / H₂O₂ | Sequence-specific single-strand cleavage | nih.gov |

Elucidation of Oxidative Pathways for DNA Damage

The mechanism of DNA damage by copper-peptide complexes is rooted in oxidative chemistry. The complex acts as a catalyst, generating highly reactive oxygen species (ROS) that directly attack the DNA backbone. researchgate.netmdpi.com This process is analogous to the Fenton and Haber-Weiss reactions, where transition metals facilitate the production of hydroxyl radicals from hydrogen peroxide and superoxide.

The general pathway is believed to involve the following steps:

Complex Formation : The peptide, such as Gly-Gly-His or HGGH, chelates a Cu(II) ion.

Reduction : A reducing agent, like ascorbate, reduces the bound Cu(II) to Cu(I).

Oxygen Activation : The Cu(I)-peptide complex reacts with molecular oxygen or, more commonly in experimental setups, with hydrogen peroxide. drugbank.com This reaction generates potent oxidizing agents, including hydroxyl radicals (•OH) and possibly singlet oxygen. besjournal.com

DNA Attack : These ROS, being highly electrophilic, can abstract a hydrogen atom from the deoxyribose sugar moiety of the DNA backbone. nih.gov This initial attack leads to the formation of a sugar radical, which can then undergo a series of reactions leading to the cleavage of the phosphodiester bond, resulting in a strand break. nih.govnih.gov